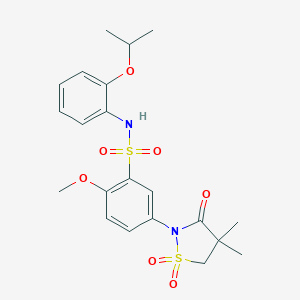![molecular formula C17H21N3O4S2 B253860 ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of reactive oxygen species and to modulate the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which could be beneficial in the treatment of a variety of diseases. Additionally, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of experiments, and further research is needed to determine its potential uses in different applications.
Direcciones Futuras
There are many potential future directions for research on ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate. One direction could be to further investigate its potential use as a diagnostic tool in medical imaging. Additionally, further research is needed to determine its potential uses in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, future research could focus on developing new synthetic methods for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves a series of reactions that are carefully controlled to ensure the purity and yield of the final product. The starting materials for the synthesis include 6-ethyl-4-oxo-1H-pyrimidine-2-thiol, ethyl 2-bromoacetoacetate, and 3,4-dimethylthiophene-2,5-dicarboxylic acid. The reaction proceeds through a series of steps involving coupling, esterification, and cyclization to form the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
Nombre del producto |
ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C17H21N3O4S2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-5-11-7-12(21)20-17(18-11)25-8-13(22)19-15-14(16(23)24-6-2)9(3)10(4)26-15/h7H,5-6,8H2,1-4H3,(H,19,22)(H,18,20,21) |
Clave InChI |
BNYXKYZJVYBGNH-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
SMILES canónico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)


